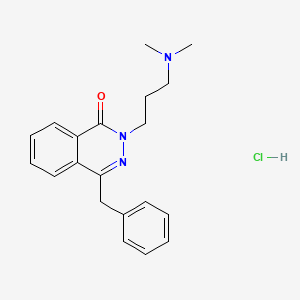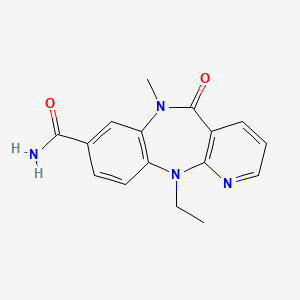
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione is a complex organic compound with a unique structure that includes multiple fused rings and heteroatoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione typically involves multi-step organic reactions. One common approach is to start with simpler aromatic compounds and introduce the necessary functional groups through a series of reactions, such as Friedel-Crafts acylation, cyclization, and oxidation . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8,9,10-Hexahydrobenzocyclooctene: Similar in structure but lacks the additional heteroatoms and fused rings.
6,7,8,9,10,11-Hexahydro-4a,12-diaza-cycloocta[b]naphthalen-5-one: Contains nitrogen atoms and has a different ring structure.
1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-: Another related compound with a different substitution pattern.
Uniqueness
What sets 7,8,9,10,11,12-Hexahydro-5H,14H-dibenzo(c,g)(1,10,5,6)dioxadithiacyclohexadecin-5,14-dione apart is its unique combination of fused rings and heteroatoms, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
62615-92-3 |
|---|---|
Molekularformel |
C20H20O4S2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
11,18-dioxa-2,3-dithiatricyclo[18.4.0.04,9]tetracosa-1(24),4,6,8,20,22-hexaene-10,19-dione |
InChI |
InChI=1S/C20H20O4S2/c21-19-15-9-3-5-11-17(15)25-26-18-12-6-4-10-16(18)20(22)24-14-8-2-1-7-13-23-19/h3-6,9-12H,1-2,7-8,13-14H2 |
InChI-Schlüssel |
KJPWKMGPUWGUIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




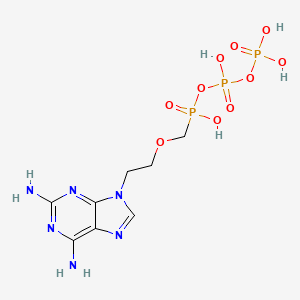
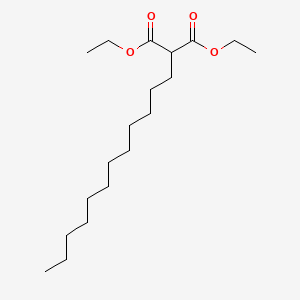
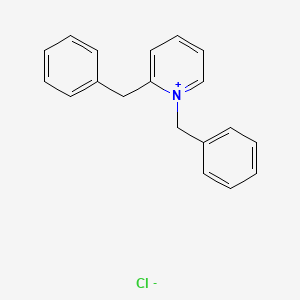





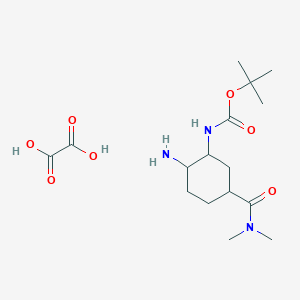
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
